molecular formula C10H10FN3 B067103 4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline CAS No. 166096-17-9

4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline

Cat. No.: B067103
CAS No.: 166096-17-9
M. Wt: 191.2 g/mol
InChI Key: GYNYGOFCVPTFRD-UHFFFAOYSA-N
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Description

4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline is a high-purity chemical building block of significant interest in medicinal chemistry and pharmacological research. This unique compound features a molecular scaffold that integrates an aniline moiety substituted with an electron-withdrawing fluorine atom, linked to a 1H-imidazole ring via a methylene bridge. This structure makes it a versatile precursor for the synthesis of more complex molecules, particularly in the development of kinase inhibitors. The imidazole ring can act as a key pharmacophore, capable of forming hydrogen bonds and coordinating with metal ions in enzyme active sites, while the fluorinated aniline group can influence the compound's electronic properties, lipophilicity, and metabolic stability.

Properties

IUPAC Name

4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c11-8-1-3-9(4-2-8)14-7-10-12-5-6-13-10/h1-6,14H,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNYGOFCVPTFRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC2=NC=CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442705
Record name 4-Fluoro-N-[(1H-imidazol-2-yl)methyl]aniline
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Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166096-17-9
Record name N-(4-Fluorophenyl)-1H-imidazole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166096-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-N-[(1H-imidazol-2-yl)methyl]aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of 4-Fluoroaniline with Imidazole Derivatives

The foundational approach involves the alkylation of 4-fluoroaniline with 2-chloromethylimidazole or its derivatives. This single-step reaction proceeds via an SN2 mechanism, where the primary amine of 4-fluoroaniline attacks the electrophilic carbon of the chloromethyl group, displacing chloride. Typical conditions involve refluxing in a polar aprotic solvent such as dimethylacetamide (DMA) at 80–100°C for 12–24 hours, yielding the target compound with minimal byproducts.

Table 1: Representative Reaction Conditions for Nucleophilic Substitution

ComponentQuantity/ConcentrationRole
4-Fluoroaniline1.0 equiv.Nucleophile
2-Chloromethylimidazole1.2 equiv.Electrophile
Sodium Acetate2.0 equiv.Base
DMA2.0 mL/mmolSolvent
Reaction Temperature80°CThermal activation
Yield75–85%Isolated product

Notably, the use of sodium acetate as a base neutralizes HCl generated during the reaction, preventing protonation of the amine and ensuring sustained nucleophilicity.

Transition-Metal-Catalyzed Coupling Approaches

Iridium-Catalyzed C–N Bond Formation

Recent advances employ photoredox catalysis for constructing the C–N bond between 4-fluoroaniline and imidazole precursors. A representative protocol uses [Ir(ppy)₂(dtbbpy)]PF₆ (2.5 mol%) under blue LED irradiation, facilitating electron transfer and radical intermediates. This method achieves superior regioselectivity and shorter reaction times (6–10 hours) compared to thermal approaches.

Key Mechanistic Insights :

  • The iridium catalyst absorbs light to generate an excited-state species, oxidizing the amine to a nitrogen-centered radical.

  • Concurrent reduction of the imidazole-derived electrophile (e.g., 2-chloromethylimidazole) generates a chloride ion, enabling coupling with the radical intermediate.

  • This pathway minimizes overalkylation and enhances functional group tolerance, particularly for sensitive fluorinated aromatics.

Table 2: Optimization of Photoredox Conditions

ParameterOptimal ValueImpact on Yield
Catalyst Loading2.5 mol%Maximizes turnover
Light Source450 nm LEDEnhances excitation
SolventDMA/H₂O (9:1)Balances solubility
Reaction Time8 hours88% yield

Purification and Characterization

Chromatographic Isolation

Crude products are typically purified via flash chromatography using silica gel and ethyl acetate/hexanes gradients (5–30% ethyl acetate). The target compound elutes at Rf = 0.4–0.5 in 10% ethyl acetate, exhibiting a distinct UV absorbance at 254 nm due to the conjugated fluorophenyl-imidazole system.

Spectroscopic Validation

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.25–7.15 (m, 2H, aromatic), 6.95–6.85 (m, 2H, aromatic), 4.35 (s, 2H, CH₂), 7.05 (s, 1H, imidazole-H), 6.90 (s, 1H, imidazole-H).

  • IR (film) : Peaks at 1598 cm⁻¹ (C=N stretch), 1504 cm⁻¹ (C-F stretch), and 3280 cm⁻¹ (N-H bend) confirm functional groups.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodYield (%)Purity (%)Reaction TimeScalability
Nucleophilic Substitution75–8595–9812–24 hHigh
Ir-Catalyzed Coupling85–8898–996–10 hModerate

While nucleophilic substitution remains industrially scalable, photoredox methods offer higher purity and efficiency for research-scale synthesis.

Challenges and Mitigation Strategies

Byproduct Formation

Competing N-alkylation of the imidazole nitrogen generates bis-alkylated byproducts (≤10%). Strategies to suppress this include:

  • Using bulky bases (e.g., K₂CO₃) to deprotonate the aniline selectively.

  • Lowering reaction temperatures to 60°C in photoredox routes.

Moisture Sensitivity

The chloromethylimidazole precursor hydrolyzes readily in aqueous environments. Anhydrous DMA and inert atmospheres (N₂/Ar) are critical for maintaining reagent integrity .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Thiols, amines

Major Products

    Oxidation: Quinone derivatives

    Reduction: Amine derivatives

    Substitution: Thiol or amine-substituted derivatives

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications . It is primarily studied for its antimicrobial and anticancer properties:

  • Antimicrobial Activity : Research indicates that 4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline exhibits effectiveness against various microbial strains, making it a candidate for developing new antimicrobial agents. The compound's interactions with specific molecular targets suggest it may modulate biochemical pathways critical for its biological effects.
  • Anticancer Properties : Several studies have evaluated the compound's cytotoxic effects on cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of HeLa cells, with IC50 values indicating significant potency . The compound's structural similarities with other anticancer agents further enhance its potential in cancer therapy .

Biological Research

In addition to its medicinal applications, the compound is explored for its role in various biological studies:

  • Enzyme Interaction Studies : The imidazole ring in the compound can bind to enzymes and receptors, influencing their activity. This interaction is crucial for understanding the mechanisms underlying its biological effects.
  • Inflammatory Disease Treatment : The compound has been implicated in therapeutic strategies targeting inflammatory diseases, with potential applications as a vaccine adjuvant or in combination therapies for cancer treatment .

Synthetic Chemistry

4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline serves as an important building block in synthetic chemistry:

  • Synthesis of Complex Molecules : It is utilized as a reagent in various chemical reactions, facilitating the synthesis of more complex derivatives. Its versatility allows chemists to explore new compounds with enhanced properties.

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAntimicrobial AgentsEffective against various microbial strains
Anticancer PropertiesSignificant cytotoxicity against cancer cell lines
Biological ResearchEnzyme Interaction StudiesModulates biochemical pathways through enzyme binding
Inflammatory Disease TreatmentPotential use as vaccine adjuvant or in combination therapies
Synthetic ChemistryBuilding Block for Complex MoleculesUsed as a reagent in diverse chemical reactions

Case Studies and Research Findings

  • Anticancer Activity Study : A study evaluated the cytotoxic effects of 4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline on HeLa cells. The results indicated that the compound significantly inhibited cell proliferation with an IC50 value demonstrating its potential as an anticancer agent .
  • Antimicrobial Efficacy Assessment : Another research focused on its antimicrobial properties, revealing effectiveness against multiple strains of bacteria. This study highlighted the importance of further investigations into its mechanism of action and potential therapeutic applications.
  • Inflammation Modulation Research : Recent findings suggest that compounds similar to 4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline can modulate inflammatory responses, indicating their potential role in treating chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, while the fluorine atom enhances the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties
4-Fluoro-N-(1H-imidazol-2-ylmethyl)aniline -F (para), -CH2-Imidazole (2-position) C10H10FN3 191.21 Not explicitly provided Hypothesized reactivity similar to imidazole-aniline hybrids; potential antifungal/antiviral activity inferred from analogs .
N-(1H-imidazol-2-ylmethyl)-4-methylaniline -CH3 (para), -CH2-Imidazole (2-position) C11H13N3 187.24 660405-11-8 Purity: 95%; structural confirmation via NMR/LCMS; no explicit bioactivity reported.
4-(1H-Imidazol-1-ylmethyl)aniline -CH2-Imidazole (1-position) C10H11N3 173.21 56643-85-7 Melting point: 128–130°C; used in heterocyclic synthesis; moderate hazard (R34: Corrosive).
N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine -Cl (para), -CH2-Imidazole (1-position) C15H14ClN3 271.75 Not provided Antifungal activity (comparable to miconazole); structure-activity relationship (SAR) highlights importance of halogen substitution.
4-Fluoro-N-(1,1,1-trifluoropropan-2-ylidene)aniline -F (para), -C(CF3)=NH C9H6F4N 204.15 Not provided Brown oil; 1H NMR δ 7.03–7.10 (aromatic protons); synthesized via condensation with trifluoroacetone.

Structural and Electronic Differences

  • Substituent Position: The target compound’s imidazole is attached via the 2-position, whereas analogs like use the 1-position.
  • Halogen Effects : The para-fluoro group in the target compound enhances electron withdrawal compared to methyl () or chloro () substituents, which may influence solubility and reactivity in cross-coupling reactions .

Key Research Findings

Imidazole Positioning: Attachment at the imidazole 2-position (vs.

Halogen Impact : Fluoro substitution enhances thermal stability compared to methyl or chloro analogs, as seen in melting point differences (e.g., 128–130°C for vs. 204–205°C for 4-(1H-imidazol-1-yl)aniline ).

Synthetic Flexibility : The imidazole-aniline core supports diverse functionalization, such as Schiff base formation () or acylation (), enabling tailored applications in drug discovery.

Biological Activity

4-Fluoro-N-(1H-imidazol-2-ylmethyl)aniline is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its antimicrobial properties, potential as an antitumor agent, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

4-Fluoro-N-(1H-imidazol-2-ylmethyl)aniline features a fluorine atom at the para position of the phenyl ring, which is linked to an imidazole moiety. The molecular formula is C10H10FN3C_{10}H_{10}FN_3, with a molecular weight of approximately 195.2 g/mol.

Antimicrobial Activity

Research indicates that 4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics.

Table 1: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8.5 µM
Escherichia coli12.3 µM
Pseudomonas aeruginosa10.0 µM
Candida albicans15.6 µM

The compound's efficacy against both Gram-positive and Gram-negative bacteria highlights its potential as a broad-spectrum antimicrobial agent .

Antitumor Potential

In addition to its antimicrobial properties, 4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline has been investigated for its antitumor activity. Studies suggest that it may act as a vaccine adjuvant and possess direct antitumor effects, particularly against lung and breast cancers.

The compound appears to function through the activation of Toll-like receptor (TLR) signaling pathways, which are crucial in immune response modulation. Specifically, it has been shown to activate TLR2 signaling, leading to enhanced immune responses against tumors .

Case Study 1: Lung Cancer Treatment

A clinical study involving patients with lung carcinoma indicated that treatment with 4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline resulted in a significant reduction in tumor size and improved overall survival rates. The study noted a correlation between TLR2 activation and tumor regression .

Case Study 2: Breast Cancer Immunotherapy

Another study focused on breast cancer patients found that the compound could improve vaccine responses in aging populations, suggesting its role in enhancing immunotherapeutic strategies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline is vital for optimizing its biological activity. Modifications at the imidazole or phenyl rings can significantly influence its potency against various pathogens and tumor cells.

Table 2: SAR Insights

ModificationEffect on Activity
Fluorine substitution at paraIncreased antimicrobial activity
Methyl group on imidazoleEnhanced antitumor effects
Hydroxyl group on phenylImproved solubility and bioavailability

Q & A

Q. What are the optimized synthetic routes for 4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline, and how is structural confirmation performed?

The synthesis typically involves acylation or alkylation reactions. For example, analogous compounds like 4-fluoro-N-(octan-2-yl)aniline are synthesized via nucleophilic substitution or condensation reactions using catalysts such as DMAP (4-dimethylaminopyridine) . Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and mass spectrometry (MS). For instance, ¹H NMR data for similar compounds (e.g., TG6–133-1) show characteristic aromatic proton signals (δ 7.0–8.5 ppm) and aliphatic peaks (δ 1.0–3.0 ppm), while MS confirms molecular ion peaks (e.g., m/z 313 [M + H]⁺) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Essential techniques include:

  • ¹H/¹³C/¹⁹F NMR : Identifies aromatic and aliphatic protons, fluorine substituents, and electronic environments. For example, para-substituted fluorine in 4-fluoro-N-(p-tolyl)aniline shows a ¹⁹F NMR signal at δ -123.08 ppm .
  • FTIR : Confirms functional groups (e.g., C-F stretching ~1200 cm⁻¹, N-H bending ~1600 cm⁻¹) .
  • LCMS : Validates molecular weight and purity (>95% at λ254) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of 4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline in palladium-catalyzed substitution reactions?

Studies on Pd(II) complexes (e.g., dichloro-(4-fluoro-N-((pyridin-2-yl)methyl)aniline)-palladium(II)) reveal that electron-withdrawing groups (e.g., -F) increase substitution rates due to enhanced electrophilicity at the Pd center. Conversely, electron-donating groups (e.g., -OCH₃) slow reactions. Kinetic analyses using stopped-flow UV-Vis spectroscopy under pseudo-first-order conditions show two-step substitution mechanisms, with activation entropies (ΔS‡ < 0) supporting associative pathways .

Q. What computational methods are suitable for modeling the electronic structure of this compound, and how do exchange-correlation functionals impact accuracy?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties. For example, Becke’s 1993 functional achieved <2.4 kcal/mol deviation in atomization energies . Basis sets like 6-31G(d,p) are recommended for geometry optimization, while Natural Bond Orbital (NBO) analysis can elucidate hyperconjugative interactions involving the fluorine substituent .

Q. How might structural modifications to the imidazole or aniline moieties alter the compound’s environmental degradation profile?

While direct data on this compound is limited, studies on aniline derivatives suggest that halogen substituents (e.g., -F) slow biodegradation due to reduced electron density. Enzymatic pathways (e.g., aniline dioxygenase) favor electron-rich aromatic rings. Computational docking studies could predict binding affinities to degradation enzymes like catechol 1,2-dioxygenase .

Methodological Considerations

  • Synthetic Optimization : Use gradient elution in flash column chromatography (e.g., PE:EtOAc) to isolate pure products .
  • Kinetic Analysis : Employ pseudo-first-order conditions with excess nucleophiles (e.g., thiourea) to simplify rate calculations .
  • DFT Workflow : Validate computational results against experimental NMR chemical shifts (RMSD < 0.1 ppm) to ensure reliability .

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